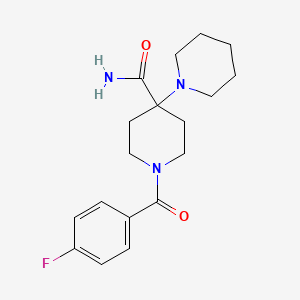

1'-(4-fluorobenzoyl)-1,4'-bipiperidine-4'-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, due to its structural features, likely shares characteristics with benzoyl-substituted carboxamides and bipiperidine derivatives. These compounds are often explored for their potent biological activities and potential applications in medicinal chemistry. For instance, benzoyl-substituted carboxamide derivatives have been extensively studied for their inhibitory activity against various biological targets.

Synthesis Analysis

The synthesis of related compounds often involves coupling reactions, such as the Friedel-Crafts acylation or the condensation of amines with carboxylic acids or their derivatives. For example, a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors were developed, demonstrating the relevance of these synthetic strategies in producing compounds with significant biological activity (Penning et al., 2010).

Applications De Recherche Scientifique

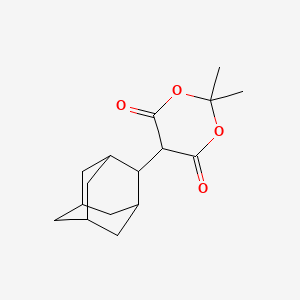

Carboxylic Acids in Biocatalyst Inhibition

Research on carboxylic acids, including their environmental fate, biodegradation, and role as microbial inhibitors, is crucial. Carboxylic acids are key intermediates in various biochemical pathways and industrial processes. Their microbial inhibition properties are significant for biotechnological applications, affecting microbial growth and product yields in fermentation processes. Studies on understanding biocatalyst inhibition by carboxylic acids aim to enhance microbial tolerance and improve industrial bioprocesses, highlighting the importance of carboxylic acids in biotechnology and environmental science (Jarboe, Royce, & Liu, 2013).

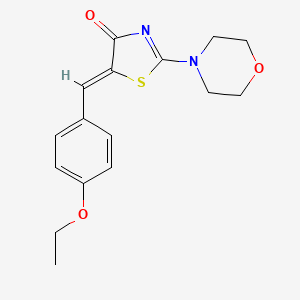

Fluorinated Compounds for Industrial and Environmental Applications

Fluorinated compounds play a pivotal role in various applications due to their unique chemical properties. Research on fluorinated liquid crystals, for example, showcases their importance in materials science, particularly for their use in displays and electronic devices. The peculiar properties of these materials, such as their phase behavior and the influence of fluorination on their physical characteristics, are of significant interest. Studies focus on the synthesis, characterization, and applications of fluorinated compounds in nanotechnology, polymer processing, and biomedical fields (Hird, 2007).

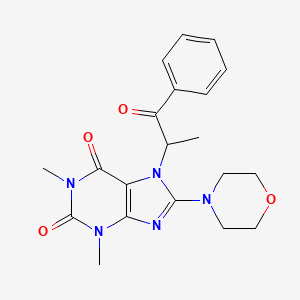

Environmental Impact of Fluorinated Alternatives

The transition to fluorinated alternatives for industrial and consumer products has raised concerns regarding their environmental impact. Research reviews the properties, applications, and environmental fate of fluorinated substances that are used as replacements for traditional perfluoroalkyl substances. This includes their release into the environment, persistence, and potential exposure risks to humans and wildlife. The review emphasizes the need for comprehensive risk assessments and further studies to understand the safety and environmental implications of these fluorinated alternatives (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-fluorobenzoyl)-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O2/c19-15-6-4-14(5-7-15)16(23)21-12-8-18(9-13-21,17(20)24)22-10-2-1-3-11-22/h4-7H,1-3,8-13H2,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYDDJHEXMVUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-Fluorobenzoyl)-[1,4']bipiperidinyl-4'-carboxylic acid, amide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)